4-cyano-N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide
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Overview
Description
The compound “4-cyano-N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide” is a heterocyclic compound . It contains a triazolopyrazine core, which is a key structural fragment of antiviral agents . The compound also contains a cyano group (C≡N) and an amide group (C=O) .
Synthesis Analysis
The synthesis of similar compounds often involves the use of the Dimroth rearrangement, which is a type of isomerization of heterocycles . This rearrangement involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . The reaction of 3-amino-4-cyano-2-thiophenecarboxamides with other reagents can lead to the formation of thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides .Molecular Structure Analysis
The molecular structure of “this compound” includes a triazolopyrazine core, a cyano group (C≡N), and an amide group (C=O) . The compound also contains a phenyl group and a tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl group .Chemical Reactions Analysis
The Dimroth rearrangement is a key reaction involved in the synthesis of compounds like "this compound" . This rearrangement involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Physical and Chemical Properties Analysis
The compound “this compound” has been described as a beige solid with a melting point of 265–266 °C . Its IR spectrum shows peaks at 3302 cm−1 (NH), 2210 cm−1 (C≡N), and 1662 cm−1 (C=O) .Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Antimicrobial Activities : A series of heterocyclic compounds, including derivatives of the mentioned compound, have been synthesized and shown significant antibacterial and antifungal activities against various strains. Specifically, N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives were synthesized and characterized, exhibiting promising antimicrobial properties (G. K. Patel & H. S. Patel, 2015).
Insecticidal Agents : Compounds with structures incorporating elements similar to the mentioned chemical have been developed as potential insecticidal agents. For instance, sulfonamide-bearing thiazole moiety derivatives have been synthesized and tested for their toxicological and biological effects against the cotton leafworm, Spodoptera littoralis, demonstrating potent toxic effects (Nanees N. Soliman et al., 2020).
Antimicrobial and Antitumor Agents : Studies have synthesized and evaluated a series of derivatives of the compound for potential antimicrobial and antitumor activities. Although some compounds showed promising antimicrobial activity, no appreciable antitumor activity was observed (M. Said et al., 2004).
Future Directions
The high binding energy for a similar compound suggests its further structure optimization and the need for in-depth studies as a possible 5-LOX inhibitor . This indicates potential future directions for research involving “4-cyano-N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide”.
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets through various mechanisms, such as hydrogen bonding and dipole interactions .
Biochemical Pathways
Similar compounds have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Similar compounds have shown a wide range of biological activities, suggesting that this compound may also have diverse effects .
Biochemical Analysis
Biochemical Properties
It is known that the compound is part of the 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazines family . These compounds have been identified as potential ligands for numerous receptors, indicating that they may interact with a variety of enzymes, proteins, and other biomolecules .
Cellular Effects
Preliminary studies suggest that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
4-cyano-N-[3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c21-13-14-7-9-15(10-8-14)20(26)22-17-5-3-4-16(12-17)19-24-23-18-6-1-2-11-25(18)19/h3-5,7-10,12H,1-2,6,11H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYAOWLJIXEJQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NN=C2C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)C#N)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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